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Introduction

MT-802 is a potent and specific degrader of Bruton's tyrosine kinase (BTK) that operates
through a proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] This novel approach
offers a promising therapeutic strategy for various B-cell malignancies, including chronic
lymphocytic leukemia (CLL).[1][4][5] A critical application of MT-802 is its efficacy in targeting
the C481S mutant BTK, a common cause of resistance to the covalent BTK inhibitor ibrutinib.
[3][4] These application notes provide a comprehensive overview of the use of MT-802 in
primary patient samples, including its mechanism of action, quantitative data on its activity, and
detailed protocols for its application in a research setting.

MT-802 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase
cereblon (CRBN).[2][3] This proximity induces the ubiquitination of BTK, marking it for
degradation by the proteasome.[2] This degradation mechanism is effective against both wild-
type and C481S mutant BTK, offering a significant advantage over traditional inhibitors.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and activity of MT-
802 from various studies.
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C481S Mutant Cell

Parameter Wild-Type BTK ) Reference
BTK Line/System
WT BTK XLAs
DC50 14.6 nM 14.9 nM cells / C481S [1]

BTK XLAs cells

DC50 9.1 nM - Not Specified [4]
IC50 (Binding TR-FRET-based

. 18.11 nM - o [1]
Affinity) binding assay

) >909% at >99% at
Maximal i
) nanomolar nanomolar Not Specified [31[4]
Degradation ) ]
concentrations concentrations

Table 1: In Vitro Efficacy of MT-802 against Wild-Type and C481S Mutant BTK. DC50
represents the concentration required to degrade 50% of the target protein. IC50 indicates the
concentration for 50% inhibition in a binding assay.

Parameter Value Assay Reference
CRBN Binding Affinity TR-FRET-based
1.258 uM o [1]
(IC50) binding assay
Time to 50% BTK ) N
) ~50 minutes Not Specified [4]
Degradation
Time to Complete N
4 hours Not Specified [4]

BTK Degradation

Table 2: Additional Pharmacodynamic Properties of MT-802.

Signaling Pathway

The following diagram illustrates the mechanism of action of MT-802 in inducing the
degradation of BTK.
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Caption: Mechanism of MT-802-mediated BTK degradation.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary CLL Cells

from Patient Samples

Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood of CLL

patients and establish a primary cell culture.

Materials:

» Whole blood from CLL patients collected in heparinized tubes

» Ficoll-Paque PLUS

e Phosphate-buffered saline (PBS)
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e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-
streptomycin, and 2 mM L-glutamine

e Optional: Co-culture with HS-5 stromal cells or other feeder layers to improve viability
Procedure:

« Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
o Collect the mononuclear cell layer and transfer to a new tube.

e Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

» Resuspend the cell pellet in complete RPMI-1640 medium.

e Count the cells and assess viability using trypan blue exclusion.

» Plate the cells at a density of 1-2 x 10”6 cells/mL in a tissue culture flask or plate.

e Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Treatment of Primary CLL Cells with MT-802

Objective: To treat primary CLL cells with MT-802 to assess its effect on BTK degradation and
cell viability.

Materials:
e Primary CLL cells in culture (from Protocol 1)
e MT-802 stock solution (dissolved in DMSO)

e Complete RPMI-1640 medium
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Procedure:

Prepare serial dilutions of MT-802 in complete RPMI-1640 medium to achieve the desired
final concentrations (e.g., 1 nM to 10 pM). Include a vehicle control (DMSO) at the same final
concentration as the highest MT-802 concentration.

Add the diluted MT-802 or vehicle control to the cultured primary CLL cells.

Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO2.

After incubation, harvest the cells for downstream analysis.

Protocol 3: Western Blot Analysis of BTK Degradation

Objective: To determine the extent of BTK protein degradation following MT-802 treatment.
Materials:

e Treated primary CLL cells (from Protocol 2)

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

 PVDF membrane

e Primary antibodies: anti-BTK, anti-pBTK (Y223), and a loading control (e.g., anti-B-actin or
anti-GAPDH)

e HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:

o Harvest the treated cells and wash with cold PBS.
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e Lyse the cells in RIPA buffer on ice for 30 minutes.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant and determine the protein concentration using a BCA assay.

e Normalize protein concentrations for all samples.

» Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Quantify the band intensities to determine the percentage of BTK degradation relative to the
vehicle control.

Protocol 4: Cell Viability and Apoptosis Assays

Objective: To assess the effect of MT-802 on the viability and apoptosis of primary CLL cells.

Materials:

Treated primary CLL cells (from Protocol 2)

Cell viability reagent (e.g., CellTiter-Glo®)

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium lodide)

Flow cytometer
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Procedure for Cell Viability:

Plate primary CLL cells in a 96-well plate and treat with a dose range of MT-802 as
described in Protocol 2.

At the desired time point, add the cell viability reagent to each well according to the
manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percentage of viable cells relative to the vehicle control.

Procedure for Apoptosis:

Harvest the treated cells and wash with cold PBS.
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.

Add Annexin V-FITC and Propidium lodide to the cells and incubate in the dark for 15
minutes at room temperature.

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Experimental Workflow

The following diagram outlines the general workflow for evaluating MT-802 in primary patient

samples.
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Caption: General workflow for MT-802 application in primary CLL samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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